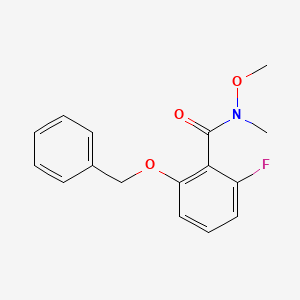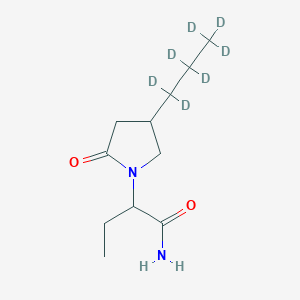
Brivaracetam-d7 (Mixture of Diastereomers)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Brivaracetam-d7 (Mixture of Diastereomers): is a deuterated form of brivaracetam, an anticonvulsant drug used primarily for the treatment of epilepsy. The compound is characterized by the presence of deuterium atoms, which replace certain hydrogen atoms in the molecule. This modification is often used in research to study the pharmacokinetics and metabolic pathways of the drug. The molecular formula of Brivaracetam-d7 is C11H13D7N2O2, and it has a molecular weight of 219.34 g/mol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Brivaracetam-d7 involves the incorporation of deuterium atoms into the brivaracetam molecule. One common method involves the use of deuterated reagents in the synthesis process. The synthetic route typically starts with the preparation of the pyrrolidinone ring, followed by the introduction of the deuterated propyl group. The final step involves the formation of the butanamide moiety. The reaction conditions often include the use of deuterated solvents and catalysts to ensure the incorporation of deuterium atoms .
Industrial Production Methods: Industrial production of Brivaracetam-d7 follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced purification techniques to ensure the final product meets the required standards. The separation of diastereomers is typically achieved using preparative high-performance liquid chromatography (HPLC) on a chiral phase with ethanol and heptane as solvents .
Analyse Des Réactions Chimiques
Types of Reactions: Brivaracetam-d7 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group back to a hydroxyl group.
Substitution: Nucleophilic substitution reactions can occur at the amide or pyrrolidinone ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and nucleophiles are employed under basic or acidic conditions.
Major Products: The major products formed from these reactions include various derivatives of Brivaracetam-d7, such as hydroxylated, alkylated, or dealkylated compounds .
Applications De Recherche Scientifique
Chemistry: Brivaracetam-d7 is used as a reference standard in analytical chemistry for the calibration of instruments and the quantification of brivaracetam in biological samples. Its deuterated form allows for precise tracking in metabolic studies .
Biology: In biological research, Brivaracetam-d7 is used to study the pharmacokinetics and metabolic pathways of brivaracetam. The deuterium atoms help in distinguishing the compound from its non-deuterated counterpart in mass spectrometry .
Medicine: Brivaracetam-d7 is used in clinical research to understand the drug’s behavior in the human body, including absorption, distribution, metabolism, and excretion. This information is crucial for optimizing dosage and improving therapeutic efficacy .
Industry: In the pharmaceutical industry, Brivaracetam-d7 is used in the development and quality control of brivaracetam formulations. It serves as a standard for ensuring the consistency and purity of the final product .
Mécanisme D'action
Brivaracetam-d7 exerts its effects by binding to the synaptic vesicle protein 2A (SV2A) in the brain. This binding modulates neurotransmitter release and reduces neuronal excitability, thereby preventing seizures. The deuterium atoms in Brivaracetam-d7 do not alter the mechanism of action but provide a means to study the drug’s pharmacokinetics more accurately .
Comparaison Avec Des Composés Similaires
Levetiracetam: Another anticonvulsant that also targets SV2A but has a different chemical structure.
Piracetam: A nootropic drug with a similar pyrrolidinone core but different pharmacological effects.
Brivaracetam: The non-deuterated form of Brivaracetam-d7, used for comparison in metabolic studies.
Uniqueness: Brivaracetam-d7 is unique due to the presence of deuterium atoms, which provide distinct advantages in research applications. The deuterium labeling allows for precise tracking in metabolic studies and helps in understanding the drug’s behavior in the body without altering its pharmacological effects .
Propriétés
Formule moléculaire |
C11H20N2O2 |
|---|---|
Poids moléculaire |
219.33 g/mol |
Nom IUPAC |
2-[4-(1,1,2,2,3,3,3-heptadeuteriopropyl)-2-oxopyrrolidin-1-yl]butanamide |
InChI |
InChI=1S/C11H20N2O2/c1-3-5-8-6-10(14)13(7-8)9(4-2)11(12)15/h8-9H,3-7H2,1-2H3,(H2,12,15)/i1D3,3D2,5D2 |
Clé InChI |
MSYKRHVOOPPJKU-HJHJEWFGSA-N |
SMILES isomérique |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C1CC(=O)N(C1)C(CC)C(=O)N |
SMILES canonique |
CCCC1CC(=O)N(C1)C(CC)C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





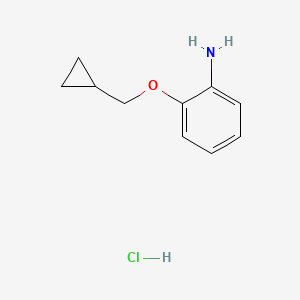
![4-[2-Amino-1-(1-hydroxycyclohexyl)ethyl]phenol 2,3,4-Tri-O-acetyl-ss-D-glucuronide Methyl Ester](/img/structure/B13840579.png)
![2-[(2S,3R,4S,5S,6S)-3,4,5-triacetyloxy-6-methoxycarbonyloxan-2-yl]oxybenzoic acid](/img/structure/B13840585.png)
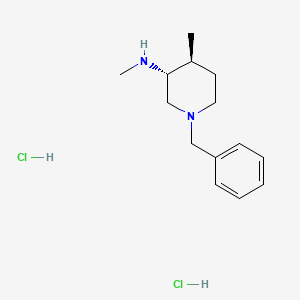

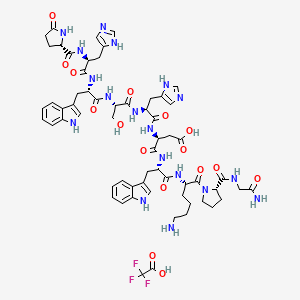


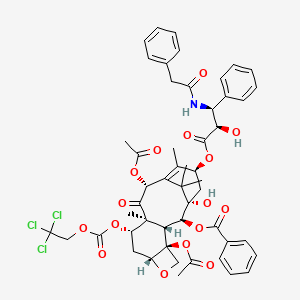
![N-benzyl-N-[1-[1-bis(phenylmethoxy)phosphoryl-1-hydroxypropan-2-yl]oxy-3-hydroxy-2-(hydroxymethyl)propan-2-yl]carbamate](/img/structure/B13840636.png)
